Product packaging for 4-Bromo-2-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 191165-13-6)

4-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B062921
CAS No.: 191165-13-6
M. Wt: 250.01 g/mol
InChI Key: XZZVLHLYHDELAI-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzonitrile (CAS: 191165-13-6) is an aromatic nitrile derivative with the molecular formula C₈H₃BrF₃N (MW: 250.01 g/mol). Its structure features a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the nitrile (-CN) group (SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)C#N) . This compound is widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize boronic esters for metal-organic frameworks (MOFs) and pharmaceutical intermediates . Its commercial availability (>95% purity) and reactivity in palladium- or nickel-catalyzed reactions make it a cornerstone in organohalide chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrF3N B062921 4-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 191165-13-6

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVLHLYHDELAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624956
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191165-13-6
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
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Preparation Methods

Cyanation of 4-Bromo-2-(Trifluoromethyl)benzamide

This two-step approach involves synthesizing 4-bromo-2-(trifluoromethyl)benzamide followed by dehydration to the nitrile.

Step 1: Amination of 4-Bromo-2-(Trifluoromethyl)benzoic Acid
4-Bromo-2-(trifluoromethyl)benzoic acid reacts with liquid ammonia under pressure in the presence of a copper catalyst (e.g., CuSO₄) to form the corresponding benzamide.

Step 2: Dehydration with Thionyl Chloride
The benzamide is treated with thionyl chloride (SOCl₂) at 50–70°C, yielding the nitrile via elimination of water:
Ar-CONH2+SOCl2Ar-CN+SO2+2HCl\text{Ar-CONH}_2 + \text{SOCl}_2 \rightarrow \text{Ar-CN} + \text{SO}_2 + 2\text{HCl}

Advantages :

  • Avoids toxic cyanide reagents (e.g., CuCN).

  • High yields (>90%) and purity (>99%) achievable.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis enables modular synthesis. For example, Suzuki-Miyaura coupling can introduce bromine late in the synthesis:

Reaction Scheme :

  • Start with 2-(trifluoromethyl)benzonitrile.

  • Perform iodination at C4 using N-iodosuccinimide (NIS).

  • Exchange iodine for bromine via a Pd-catalyzed cross-coupling with a bromoboronic acid.

Catalysts : Pd(PPh₃)₄ or Pd(dba)₂.
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

Key Considerations :

  • Requires anhydrous conditions and inert atmosphere.

  • Functional group tolerance limited by the nitrile group’s reactivity.

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Direct Bromination60–75%85–90%ModerateHigh (toxic Br₂ waste)
Cyanation-Dehydration85–92%95–99.5%HighLow (recyclable Cu catalyst)
Cross-Coupling70–80%90–95%LowModerate (Pd waste)

Optimization Strategies

Solvent Effects in Direct Bromination

Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing ionic intermediates. Non-polar solvents (e.g., CCl₄) reduce side reactions but slow reaction kinetics.

Catalyst Loading in Cyanation

Copper sulfate (0.5–1 mol%) minimizes metal waste while maintaining reaction efficiency. Excess catalyst promotes side reactions (e.g., over-amination).

Temperature Control in Dehydration

Maintaining temperatures below 70°C during SOCl₂ treatment prevents nitrile degradation. Ice-water quenching ensures safe handling of residual thionyl chloride.

Emerging Techniques

Photocatalytic Bromination

Visible-light-mediated bromination using NBS and catalytic amounts of eosin Y achieves para-selectivity under mild conditions (room temperature, 12 h). Initial reports indicate yields up to 68%.

Flow Chemistry Approaches

Continuous-flow reactors improve heat dissipation during exothermic bromination steps, enhancing safety and scalability. Pilot studies demonstrate 20% higher yields compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in substituent positions or functional groups, which significantly alter their reactivity and applications:

Compound Name CAS RN Molecular Formula MW (g/mol) Key Substituents Applications/Reactivity
4-Bromo-2-(trifluoromethyl)benzonitrile 191165-13-6 C₈H₃BrF₃N 250.01 Br (C4), -CF₃ (C2), -CN (C1) Suzuki coupling precursor ; sulfonylation under Ni catalysis ; MOF synthesis
3-Bromo-4-(trifluoromethyl)nitrobenzene 875238-74-7 C₇H₃BrF₃NO₂ 270.00 Br (C3), -CF₃ (C4), -NO₂ (C1) Electron-deficient aryl halide; potential for nucleophilic substitution reactions
4-Bromo-2-(trifluoromethyl)phenylacetonitrile 877131-92-5 C₉H₅BrF₃N 264.04 Br (C4), -CF₃ (C2), -CH₂CN (C1) Extended nitrile chain; potential ligand or intermediate in agrochemicals
2-Bromo-4-(trifluoromethyl)phenylboronic acid 959997-88-7 C₇H₅BBrF₃O₂ 268.82 Br (C2), -CF₃ (C4), -B(OH)₂ (C1) Suzuki-Miyaura coupling reagent; MOF precursor
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ 186.13 -NH₂ (C4), -CF₃ (C2), -CN (C1) Pharmaceutical impurity (e.g., bicalutamide synthesis); aminolysis product

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and nitrile groups enhance electrophilicity at the bromine-bearing position, facilitating cross-couplings. For example, this compound reacts with sodium sulfinates under Ni catalysis to form sulfones (82% yield) .
  • Steric and Electronic Effects : The ortho -CF₃ group in this compound creates steric hindrance, influencing regioselectivity in coupling reactions compared to analogs like 2-Bromo-4-(trifluoromethyl)phenylboronic acid .
  • Functional Group Interconversion: The amino derivative (4-Amino-2-(trifluoromethyl)benzonitrile) is synthesized via bromine substitution with ammonia, achieving >99% purity and 73–75% yield , whereas the parent bromo compound is typically >95% pure .

Commercial and Industrial Relevance

  • Pricing : this compound is priced at JPY 4,800 per gram (95% purity) , whereas its boronic acid derivative (CAS: 959997-88-7) costs JPY 9,000 per gram .
  • Toxicity and Handling: Brominated trifluoromethyl derivatives often require stringent safety protocols due to toxicity; for example, 4-Bromo-2-(methylamino)benzonitrile (CAS: 954226-93-8) is classified as hazardous under GHS guidelines .

Biological Activity

4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃BrF₃N. It belongs to the benzonitrile family and features a bromine atom, a trifluoromethyl group, and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

PropertyValue
Molecular FormulaC₈H₃BrF₃N
Molecular Weight236.01 g/mol
CAS Number191165-13-6
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate various biological pathways. This compound is known to inhibit or activate target proteins, leading to significant physiological effects.

Potential Applications

  • Medicinal Chemistry :
    • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases that are enzyme-related.
  • Agrochemicals :
    • The compound's structural features suggest potential use in developing pesticides or herbicides, particularly targeting specific biochemical pathways in plants or pests.
  • Pharmaceutical Intermediates :
    • It serves as a valuable intermediate in the synthesis of various pharmaceuticals, especially those targeting specific biological receptors.

Study 1: Enzyme Inhibition

A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, revealing that the inclusion of trifluoromethyl groups significantly enhances potency against certain enzyme targets (e.g., 5-hydroxytryptamine uptake inhibition) compared to non-fluorinated analogs .

Study 2: Anticancer Properties

In preclinical trials, related compounds demonstrated synergistic effects when combined with existing chemotherapy agents. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could enhance the efficacy of cancer treatments .

Study 3: Agrochemical Development

Research on similar benzonitriles indicated their effectiveness as herbicides by targeting plant growth regulators. This suggests a potential pathway for developing agrochemicals based on the structure of this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-fluorobenzonitrileLacks trifluoromethyl groupModerate activity
4-BromobenzotrifluorideContains bromine and trifluoromethylHigh reactivity
4-Bromo-3-(trifluoromethyl)benzonitrileSimilar but different substitution patternVaries based on substituents

Q & A

Q. What are the optimized synthetic routes for 4-bromo-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via diazotization and bromination. A reported method involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with tert-butyl nitrite and copper(II) bromide in acetonitrile at 0–20°C, achieving an 82% yield . Key parameters include maintaining low temperatures during diazotization (0°C, 0.5 hours) and gradual warming for bromination (14 hours). Optimizing stoichiometry and controlling reaction time are critical to minimizing byproducts.

Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine and trifluoromethyl groups).
  • IR Spectroscopy : Peaks near 2230 cm1^{-1} confirm the nitrile group, while C-Br and CF3_3 stretches appear at 600–800 cm1^{-1} and 1100–1200 cm1^{-1}, respectively .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (250.01 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95%) and detect impurities like unreacted precursors .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3_3)4_4) preferentially react with the bromine atom due to its higher electrophilicity compared to the nitrile group. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound, such as dehalogenated byproducts?

  • HPLC-MS : Coupling HPLC with mass spectrometry detects halogen loss (e.g., debrominated products at m/z 171).
  • Relative Response Factor (RRF) : Calibrate impurities using RRF values (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) against a reference standard. Limit impurities to <0.1% via peak area ratios .
  • GC-MS : Monitors volatile byproducts (e.g., residual solvents or nitrile derivatives) .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates, such as androgen receptor antagonists?

The compound serves as a precursor in enzalutamide synthesis. Key steps include:

  • Amination : Reacting with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form thioether linkages.
  • Coupling Reactions : Palladium-mediated cross-couplings introduce methylcarbamoyl groups. Challenges include minimizing iodomethane use (toxic) and optimizing reaction scalability .

Q. What role does this compound play in agrochemical research, particularly as a pesticide intermediate?

It is a key intermediate in chlorfenapyr synthesis, a pyrrole-based insecticide. The bromine atom facilitates nucleophilic substitution with ethoxymethyl groups, while the trifluoromethyl group enhances metabolic stability. Regulatory studies require impurity profiling (e.g., <0.1% residual amines) and ecotoxicity assessments .

Methodological Tables

Parameter Synthesis Optimization HPLC Analysis
Reaction Temperature0–20°CColumn: C18, 25 cm × 4.6 mm
Catalyst/ReagentsCuBr2_2, tert-butyl nitriteMobile Phase: Acetonitrile/Water (70:30)
Yield82%Detection: UV at 254 nm
Key ImpurityDehalogenated byproductsRRF for 4-amino derivative: 1.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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